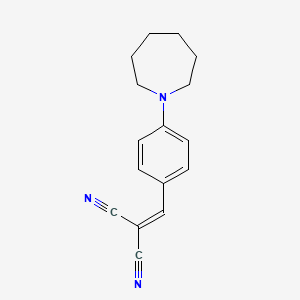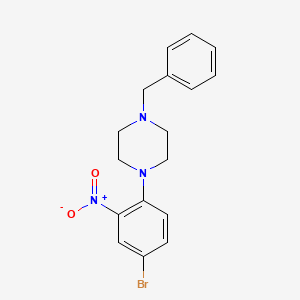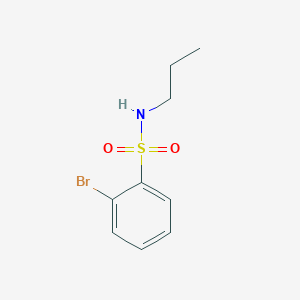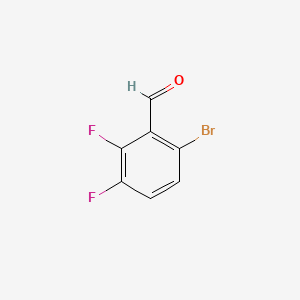
6-Bromo-2,3-difluorobenzaldehyde
概要
説明
6-Bromo-2,3-difluorobenzaldehyde is a compound that is structurally related to various brominated benzaldehydes which have been studied for their interesting properties and potential applications. While the specific compound of interest is not directly discussed in the provided papers, insights can be drawn from closely related compounds such as 6-bromo-2,3-dimethoxybenzaldehyde (6-BRB) and other bromobenzaldehydes. These compounds are of interest due to their structural characteristics and the effects that substituents have on their physical, chemical, and optical properties .
Synthesis Analysis
The synthesis of bromobenzaldehydes can involve various chemical reactions. For instance, a one-pot allylboration-Heck reaction has been developed for the synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes, demonstrating the versatility of bromobenzaldehydes as intermediates in organic synthesis . Additionally, the Friedländer synthesis approach has been used to incorporate bromobenzaldehyde derivatives into novel chelating ligands, indicating the reactivity of such compounds in condensation reactions .
Molecular Structure Analysis
The molecular structure of bromobenzaldehydes can be significantly influenced by the position and nature of the substituents on the aromatic ring. For example, in the case of 6-BRB, the bromine atom and methoxy groups affect the crystal packing and intermolecular interactions, as evidenced by X-ray diffraction studies and theoretical calculations . The deviation of the bromine atom from the plane of the benzene ring and the orientation of the aldehyde group are also notable structural features that can influence the reactivity and properties of these compounds .
Chemical Reactions Analysis
Bromobenzaldehydes participate in various chemical reactions due to the presence of the reactive aldehyde group and the bromine atom, which can act as a good leaving group or participate in electrophilic aromatic substitution. The Friedländer synthesis mentioned earlier is an example of how bromobenzaldehydes can be used to construct complex organic molecules with potential applications in material science and coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzaldehydes are closely related to their molecular structure. The presence of bromine and other substituents like methoxy groups can affect the compound's dipole moment, polarizability, and kinetic stability. For instance, the kinetic stability of 6-BRB is lower than its non-brominated counterpart, and the bromine substitution enhances the nonlinear third-order susceptibility, making it a candidate for nonlinear optical (NLO) materials . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, have been studied using density functional theory, providing insights into the reactivity and stability of these compounds .
科学的研究の応用
Optical and Electronic Properties
- Nonlinear Optical Properties : Research on structurally similar compounds, such as 6-bromo-2,3-dimethoxybenzaldehyde (6-BRB), has revealed their potential in nonlinear optical applications. The bromine atom enhances the nonlinear third-order susceptibility of these compounds, making them promising materials for nonlinear optical (NLO) uses (Aguiar et al., 2022).
- Molecular Modeling : Synthesis and molecular modeling studies of bromo-dimethoxybenzaldehydes, including 6-BRB, have been conducted to understand their electronic properties. This includes the analysis of molecular orbitals and electrostatic potential maps, providing insights into their physical-chemical properties (Borges et al., 2022).
Chemical Synthesis and Applications
- Synthetic Applications in Organic Chemistry : Bromobenzaldehydes, like 6-bromo-2,3-difluorobenzaldehyde, are crucial in organic synthesis. They serve as intermediates in the construction of various biologically and medicinally relevant compounds, as well as materials under palladium-catalyzed cross-coupling conditions (Ghosh & Ray, 2017).
- Catalysis and Oxidation Reactions : Bromobenzaldehyde derivatives are used in catalytic processes, such as the oxidation of benzyl alcohol, demonstrating their versatility in chemical reactions (Wang et al., 2021).
Spectroscopic Studies
- Spectroscopic Analysis : The structural and electronic properties of bromo-methoxybenzaldehydes have been studied using spectroscopic methods like FT-IR and FT-Raman, providing valuable information about their stability and reactivity (Balachandran, Santhi, & Karpagam, 2013).
Environmental and Analytical Chemistry
- Trace Metal Analysis : Bromobenzaldehyde derivatives have been employed in the preconcentration of trace amounts of metals like copper(II) ions in water samples. This illustrates their utility in environmental monitoring and analytical chemistry (Fathi & Yaftian, 2009).
Safety And Hazards
特性
IUPAC Name |
6-bromo-2,3-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVPYRPTHABUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432207 | |
| Record name | 6-Bromo-2,3-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-difluorobenzaldehyde | |
CAS RN |
360576-04-1 | |
| Record name | 6-Bromo-2,3-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3-difluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

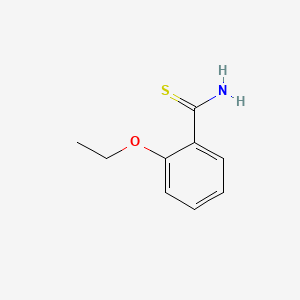
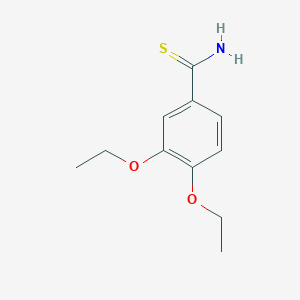
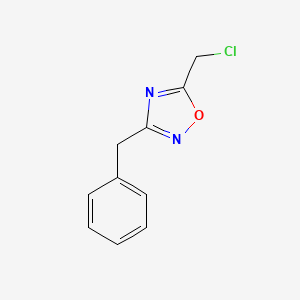



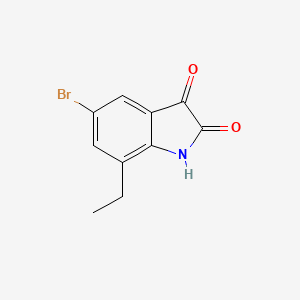

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)
